![molecular formula C11H6F3NO2 B2863434 3-(Trifluoromethyl)quinoline-7-carboxylic acid CAS No. 1951439-59-0](/img/structure/B2863434.png)
3-(Trifluoromethyl)quinoline-7-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)quinoline-7-carboxylic acid is a chemical compound . It is a derivative of quinoline, a heterocyclic compound that is an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through numerous synthetic routes due to its wide range of biological and pharmacological activities . The synthesis of quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethyl)quinoline-7-carboxylic acid is C11H6F3NO2 .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . A number of established protocols have been reported for the synthesis of quinoline ring, which can be altered to produce a number of differently substituted quinolines .Scientific Research Applications
Synthesis of Novel Antibacterial Compounds
The compound has been used in the synthesis of novel optically pure α-amino acid functionalised-7-trifluoromethyl substituted quinolone derivatives . These derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains .
Development of Lipophilic Molecules
Trifluoromethyl substituted organic compounds, including 3-(Trifluoromethyl)quinoline-7-carboxylic acid, are more lipophilic in nature compared to non-fluorinated molecules . This property is due to the unique characteristics of fluorine, making these compounds useful in the development of lipophilic drugs .
Calcium Channel Blockers
Trifluoromethyl substituted benzodiazepines, which can be synthesized using 3-(Trifluoromethyl)quinoline-7-carboxylic acid, have been documented as calcium channel blockers . These are important in the treatment of conditions like hypertension and angina .
Antiprotozoal Activity
Dihydronaphthyl derivatives, which can be synthesized using 3-(Trifluoromethyl)quinoline-7-carboxylic acid, have shown antiprotozoal activity . This makes them potential candidates for the treatment of diseases caused by protozoan parasites .
Broad Spectrum Antibacterial Activity
Trifluoromethyl substituted quinolones, which can be synthesized using 3-(Trifluoromethyl)quinoline-7-carboxylic acid, have been found to possess a broad spectrum of antibacterial activity against a wide range of Gram-positive and Gram-negative aerobes . Some of these quinolones are already being marketed as antibacterial drugs .
Overcoming Drug Resistance
The synthesis of 7-trifluoromethyl substituted quinolones coupled with optically pure α-amino acid functionality at the C-3 carbonyl moiety has been reported . This research is part of ongoing efforts to overcome the problem of drug resistance in certain bacterial strains .
Mechanism of Action
Target of Action
The primary targets of 3-(Trifluoromethyl)quinoline-7-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that trifluoromethyl groups can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Pharmacokinetics
The compound is known to be a solid at room temperature, suggesting that it may have good stability .
Result of Action
The molecular and cellular effects of 3-(Trifluoromethyl)quinoline-7-carboxylic acid’s action are currently unknown. More research is needed to understand these effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)quinoline-7-carboxylic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at room temperature . The compound’s efficacy and action may also be influenced by the biological environment in which it is used, including the presence of other compounds, pH levels, and other factors .
properties
IUPAC Name |
3-(trifluoromethyl)quinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-6-1-2-7(10(16)17)4-9(6)15-5-8/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUKXMODJXKWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)quinoline-7-carboxylic acid |
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